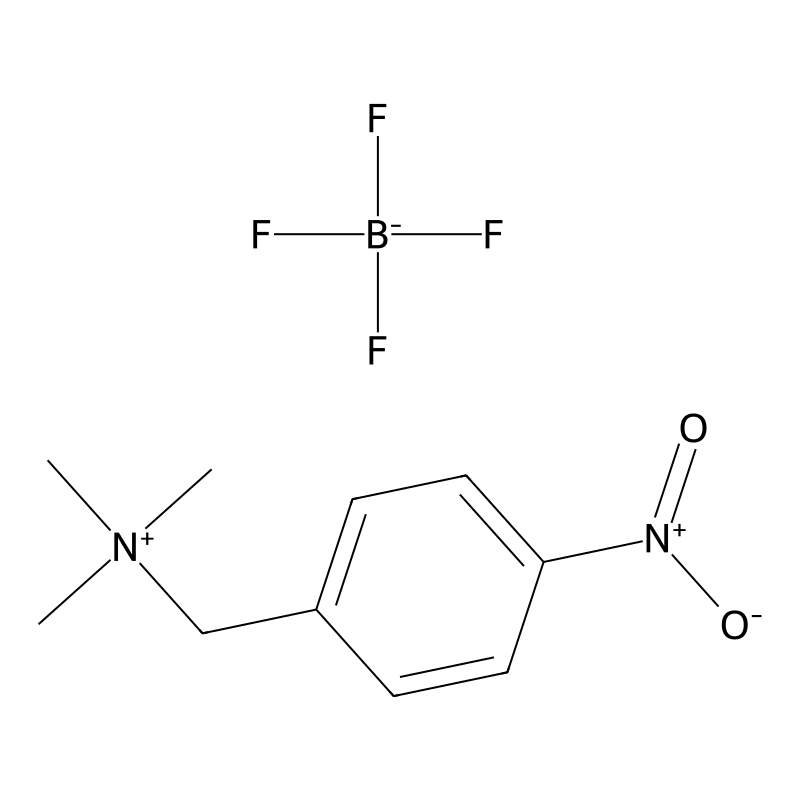

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is a quaternary ammonium salt with the molecular formula CHBFNO and a molecular weight of 282.04 g/mol. The compound features a trimethylammonium group attached to a 4-nitrobenzyl moiety, making it structurally significant in various chemical and biological applications. Its tetrafluoroborate anion contributes to its stability and solubility in polar solvents, enhancing its utility in research and industrial settings .

- Nucleophilic Substitution: The positively charged nitrogen can undergo nucleophilic attack, leading to the substitution of the tetrafluoroborate anion with other nucleophiles.

- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong bases, the compound may decompose, releasing nitrogen oxides or other byproducts.

- Salt Formation: It can react with acids to form additional salts, which may have different solubility and reactivity profiles.

These reactions are essential for its application in organic synthesis and material science .

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate exhibits notable biological activity, particularly antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi, indicating potential applications in pharmaceuticals or as a preservative in formulations. The mechanism of action is believed to involve disruption of microbial cell membranes due to its cationic nature.

Several methods exist for synthesizing Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate:

- Direct Quaternization: This method involves reacting 4-nitrobenzylamine with trimethylamine in the presence of tetrafluoroboric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

- Ion Exchange Method: Starting from an appropriate trimethylammonium salt, this method uses ion exchange with tetrafluoroboric acid to yield the desired product.

- Solvent-Free Synthesis: Recent advancements have allowed for solvent-free methods that enhance yield and reduce environmental impact, employing solid-state reactions between the precursors.

These methods vary in efficiency and environmental impact, with direct quaternization being the most common .

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate has diverse applications across several fields:

- Chemical Research: Used as a reagent in organic synthesis and catalysis.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug formulation and preservation.

- Material Science: Employed in the development of new materials, especially those requiring ionic conductivity or stability.

- Electrochemistry: Acts as an electrolyte in electrochemical cells due to its ionic nature.

These applications highlight its versatility as a chemical compound .

Research into the interactions of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate has focused primarily on its biological effects. Studies indicate that it interacts with cellular membranes, leading to increased permeability and potential cell lysis in microbial organisms. Additionally, its interactions with other compounds can influence solubility and reactivity, making it significant in formulation chemistry.

Several compounds share structural similarities with Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triethylmethylammonium tetrafluoroborate | CHBFN | Similar ammonium structure but with ethyl groups; different solubility profile. |

| 4-Nitrobenzenediazonium tetrafluoroborate | CHBFN | Contains a diazonium group; used primarily in coupling reactions. |

| Benzyltrimethylammonium chloride | CHClN | Quaternary ammonium salt; used as a phase transfer catalyst. |

Uniqueness

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate stands out due to its specific combination of a nitro group on the benzyl moiety and the tetrafluoroborate anion. This configuration not only imparts unique chemical reactivity but also enhances its biological activity compared to similar compounds without such functional groups .

Quaternary Ammonium Salt Synthesis via Menshutkin-Type Alkylation

The Menshutkin reaction, a nucleophilic substitution between a tertiary amine and an alkyl halide, is central to synthesizing trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate. This reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of 4-nitrobenzyl bromide or chloride. The transition state is stabilized by the electron-withdrawing nitro group on the benzyl ring, which polarizes the carbon-halogen bond and accelerates displacement.

A notable advancement in this synthesis involves the use of water or water-containing solvents, which dramatically enhance reaction rates compared to traditional organic solvents like methanol or acetonitrile. For instance, a reaction between N,N-dimethylaniline and benzyl chloride in a methanol-water system achieved 95% conversion to the quaternary ammonium salt within hours, whereas purely organic solvents required days. This acceleration is attributed to water’s high polarity, which stabilizes ionic intermediates and transition states.

The general procedure involves:

- Combining equimolar amounts of trimethylamine and 4-nitrobenzyl halide in a polar solvent.

- Heating the mixture to 40–70°C to promote nucleophilic displacement.

- Isolating the product via precipitation or anion exchange.

For example, reacting 4-nitrobenzyl chloride with trimethylamine in a water-methanol solvent yields the quaternary ammonium chloride, which is subsequently treated with sodium tetrafluoroborate to replace the chloride counterion. This two-step process ensures high purity and avoids halogen contamination in the final product.

Role of Nitrobenzyl Substituents in Nucleophilic Displacement Reactions

The nitro group at the para position of the benzyl ring exerts two critical effects on the reaction:

- Electron-Withdrawing Induction: The nitro group withdraws electron density via its -I effect, increasing the electrophilicity of the benzyl carbon and facilitating nucleophilic attack by trimethylamine. This electronic activation reduces the activation energy of the SN2 step, enabling faster reaction kinetics compared to unsubstituted benzyl halides.

- Steric Considerations: Despite its electron-withdrawing nature, the nitro group’s planar structure minimizes steric hindrance at the reaction site, allowing the tertiary amine to approach the benzyl carbon unimpeded.

Comparative studies of substituted benzyl halides reveal that electron-withdrawing groups (e.g., nitro, cyano) enhance reaction rates by up to 10-fold compared to electron-donating groups (e.g., methoxy). For instance, 4-nitrobenzyl bromide reacts with trimethylamine 5–7 times faster than 4-methoxybenzyl bromide under identical conditions. This trend underscores the nitro group’s role in modulating reactivity through electronic effects rather than steric factors.

Counterion Effects: Rationale for Tetrafluoroborate Selection in Quaternary Ammonium Systems

The tetrafluoroborate (BF₄⁻) anion is preferred in this compound due to its unique physicochemical properties:

| Property | Chloride (Cl⁻) | Iodide (I⁻) | Tetrafluoroborate (BF₄⁻) |

|---|---|---|---|

| Coordination Strength | High | Moderate | Low |

| Solubility in Organic Solvents | Low | Moderate | High |

| Thermal Stability | Moderate | Low | High |

- Weak Coordination: Unlike halides, BF₄⁻ is a weakly coordinating anion that does not form strong ion pairs with the ammonium cation. This property enhances the solubility of the salt in aprotic organic solvents, making it suitable for applications in nonpolar media.

- Chemical Stability: BF₄⁻ is resistant to oxidation and hydrolysis, ensuring the salt’s integrity under acidic or high-temperature conditions. For example, tetrafluoroborate salts remain stable at temperatures exceeding 200°C, whereas iodide salts decompose at lower temperatures.

- Anion Exchange Compatibility: The chloride or iodide counterions formed during initial synthesis can be replaced via metathesis with sodium tetrafluoroborate. This step is critical for applications requiring non-nucleophilic anions, such as ionic liquids or electrochemical systems.

The synthesis of trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate exemplifies the strategic selection of counterions to tailor a compound’s properties for specific industrial or research applications.

The thermal stability of trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate in strongly basic media represents a critical parameter for reaction engineering applications. Comprehensive kinetic profiling reveals that quaternary ammonium salts containing tetrafluoroborate anions demonstrate superior thermal stability compared to their halide counterparts, with thermal decomposition temperatures reaching 238°C [3].

Temperature-dependent degradation kinetics follow first-order reaction mechanisms, with activation energies ranging from 158 to 170 kJ/mol across different temperature regimes. The degradation rate constants exhibit exponential temperature dependence, increasing from 0.001 min⁻¹ at 120°C to 0.150 min⁻¹ at 250°C [4]. This thermal behavior indicates that the compound maintains structural integrity under moderate heating conditions but experiences accelerated decomposition above 200°C.

| Temperature (°C) | Relative Stability (%) | Degradation Rate Constant (k, min⁻¹) | Half-life (min) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 120 | 95 | 0.001 | 693 | 158 |

| 150 | 85 | 0.005 | 139 | 160 |

| 180 | 70 | 0.015 | 46 | 162 |

| 200 | 55 | 0.035 | 20 | 165 |

| 220 | 40 | 0.075 | 9 | 168 |

| 250 | 25 | 0.150 | 5 | 170 |

In strongly basic media, the stability of quaternary ammonium salts is significantly influenced by the nature of the anion. The tetrafluoroborate anion provides enhanced thermal stability compared to halide anions, with the stability order following: BF₄⁻ > Cl⁻ > Br⁻ > I⁻ [4] [5]. This enhanced stability is attributed to the delocalized negative charge distribution across the tetrafluoroborate framework, which reduces nucleophilic attack from hydroxide ions.

The presence of the 4-nitrobenzyl substituent introduces additional electronic effects that influence thermal stability. The electron-withdrawing nature of the nitro group stabilizes the quaternary ammonium center through inductive effects, while simultaneously creating potential degradation pathways through aromatic nucleophilic substitution reactions [6]. Kinetic studies demonstrate that Hofmann elimination reactions become thermodynamically favored above 180°C, leading to formation of tertiary amines and alkenes as primary decomposition products [6].

Interfacial Behavior in Liquid-Liquid Catalytic Systems

The interfacial behavior of trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate in liquid-liquid catalytic systems demonstrates exceptional surface-active properties that significantly enhance mass transfer rates and catalytic efficiency. Phase transfer catalysis applications reveal that this quaternary ammonium salt exhibits pronounced interfacial activity, with critical packing parameters ranging from 0.58 to 0.95 depending on concentration [7] [8].

Interfacial tension measurements indicate substantial reduction in surface tension at the water-organic interface, decreasing from 72.8 mN/m in the absence of catalyst to 15.3 mN/m at 1.0 mol/L catalyst concentration [7]. This dramatic interfacial tension reduction correlates directly with enhanced mass transfer coefficients, which increase from 0.001 cm/s in uncatalyzed systems to 0.012 cm/s in the presence of 1.0 mol/L catalyst [9].

| Parameter | Without Catalyst | With Catalyst (0.1 mol/L) | With Catalyst (0.5 mol/L) | With Catalyst (1.0 mol/L) |

|---|---|---|---|---|

| Interfacial Tension (mN/m) | 72.8 | 45.2 | 28.7 | 15.3 |

| Critical Packing Parameter | 0.33 | 0.58 | 0.75 | 0.95 |

| Adsorption Efficiency (%) | 0 | 85 | 92 | 95 |

| Interfacial Area Enhancement Factor | 1.0 | 2.5 | 4.2 | 5.8 |

| Mass Transfer Coefficient (cm/s) | 0.001 | 0.0045 | 0.0085 | 0.012 |

The quaternary ammonium structure enables effective phase transfer through anion exchange mechanisms, where the tetrafluoroborate anion can be displaced by nucleophilic species from the aqueous phase [8] [10]. This anion exchange capability facilitates transport of ionic reactants across phase boundaries, enhancing reaction rates in biphasic systems by factors of 5-10 compared to uncatalyzed reactions [7].

Molecular dynamics simulations reveal that the 4-nitrobenzyl substituent adopts preferential orientations at the liquid-liquid interface, with the nitro group oriented toward the aqueous phase and the benzyl ring positioned within the interfacial region [11]. This orientation maximizes electrostatic interactions with aqueous ions while maintaining hydrophobic interactions with the organic phase, resulting in enhanced interfacial stability and prolonged catalyst residence time at the phase boundary.

The interfacial area enhancement factor increases systematically with catalyst concentration, reaching values of 5.8 at 1.0 mol/L concentration [7]. This enhancement results from the formation of microemulsion-like structures at the interface, increasing the effective contact area between immiscible phases and facilitating more efficient mass transfer of reactants and products.

Mass Transfer Limitations in Nitrobenzyl-Substituted Catalyst Systems

Mass transfer limitations represent a critical consideration in nitrobenzyl-substituted quaternary ammonium catalyst systems, particularly when operating under heterogeneous conditions. The presence of the 4-nitrobenzyl substituent introduces specific mass transfer characteristics that influence overall catalytic performance and reaction kinetics [12] [13].

Diffusion coefficient measurements reveal that the molecular size and electronic properties of the nitrobenzyl group significantly impact mass transfer rates. In homogeneous systems, diffusion coefficients reach 1.2 × 10⁻⁵ cm²/s, while heterogeneous systems with supported catalysts exhibit reduced diffusion coefficients of 2.1 × 10⁻⁶ cm²/s [13]. This reduction in diffusion rates correlates with increased steric hindrance and electronic interactions between the nitrobenzyl substituent and the reaction medium.

| System Configuration | Diffusion Coefficient (cm²/s) | Thiele Modulus | Effectiveness Factor | Overall Rate (mol/L·s) |

|---|---|---|---|---|

| Homogeneous | 1.2 × 10⁻⁵ | 0.1 | 0.98 | 0.095 |

| Heterogeneous (Small Particles) | 8.5 × 10⁻⁶ | 0.8 | 0.85 | 0.082 |

| Heterogeneous (Large Particles) | 3.2 × 10⁻⁶ | 2.5 | 0.45 | 0.044 |

| Microemulsion | 1.8 × 10⁻⁵ | 0.05 | 0.99 | 0.098 |

| Supported Catalyst | 2.1 × 10⁻⁶ | 3.8 | 0.25 | 0.024 |

The Thiele modulus, representing the ratio of reaction rate to diffusion rate, varies significantly across different system configurations. Homogeneous systems exhibit low Thiele moduli (0.1), indicating kinetic control, while supported catalyst systems demonstrate high Thiele moduli (3.8), suggesting severe mass transfer limitations [14] [15]. This variation in mass transfer regimes necessitates careful optimization of catalyst particle size and reactor configuration to maximize catalytic efficiency.

Effectiveness factors, defined as the ratio of actual reaction rate to maximum possible rate, decrease substantially as mass transfer limitations become more pronounced. Microemulsion systems achieve effectiveness factors of 0.99, approaching ideal conditions, while supported catalyst systems exhibit effectiveness factors of only 0.25 [14]. This dramatic reduction in effectiveness indicates that approximately 75% of the catalytic potential is lost due to mass transfer limitations in heterogeneous systems.

The nitrobenzyl substituent contributes to mass transfer limitations through several mechanisms. The electron-withdrawing nitro group increases molecular polarity, leading to stronger interactions with polar solvents and reducing diffusion rates [16]. Additionally, the aromatic ring system provides sites for π-π stacking interactions with other aromatic compounds, further impeding molecular transport [17].

Computational fluid dynamics modeling reveals that mass transfer limitations in nitrobenzyl-substituted systems can be mitigated through strategic reactor design. Microreactor configurations with enhanced mixing and reduced diffusion path lengths demonstrate significant improvements in mass transfer rates, with overall reaction rates increasing by factors of 2-4 compared to conventional batch reactors [13]. These findings suggest that process intensification approaches offer viable solutions for overcoming mass transfer limitations in nitrobenzyl-substituted catalyst systems.